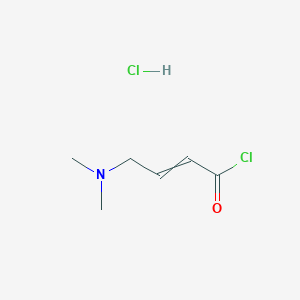
4-(Dimethylamino)-2-butenoyl chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is an organic compound with a unique structure that includes a dimethylamino group and an enoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride typically involves the reaction of (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The general reaction scheme is as follows:
(E)-4-(dimethylamino)but-2-enoic acid+SOCl2→(E)-4-(dimethylamino)but-2-enoyl chloride+SO2+HCl
The resulting (E)-4-(dimethylamino)but-2-enoyl chloride is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The enoyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form (E)-4-(dimethylamino)but-2-enoic acid and hydrochloric acid.
Addition Reactions: The double bond in the enoyl chloride moiety can participate in addition reactions with various reagents.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in reactions with (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride.
Solvents: Anhydrous solvents such as dichloromethane and tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some cases, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
Amides: Reaction with amines yields amides.
Esters: Reaction with alcohols yields esters.
Acids: Hydrolysis yields (E)-4-(dimethylamino)but-2-enoic acid.
Aplicaciones Científicas De Investigación
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride involves its reactivity towards nucleophiles. The enoyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-4-(dimethylamino)but-2-enoic acid: The parent acid of the compound.
(E)-4-(dimethylamino)but-2-enoyl bromide: A similar compound with a bromide instead of a chloride.
N,N-dimethylaminoethyl chloride hydrochloride: A related compound with a different alkyl chain.
Uniqueness
(E)-4-(dimethylamino)but-2-enoyl chloride hydrochloride is unique due to its combination of a dimethylamino group and an enoyl chloride moiety. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C6H11Cl2NO |
|---|---|
Peso molecular |
184.06 g/mol |
Nombre IUPAC |
4-(dimethylamino)but-2-enoyl chloride;hydrochloride |
InChI |
InChI=1S/C6H10ClNO.ClH/c1-8(2)5-3-4-6(7)9;/h3-4H,5H2,1-2H3;1H |
Clave InChI |
FPAHELIXMHBDLQ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CC=CC(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















